molecular formula C18H19Br2N3O2 B11990982 2-Amino-3,5-dibromo-N'-(4-butoxybenzylidene)benzohydrazide CAS No. 302909-97-3

2-Amino-3,5-dibromo-N'-(4-butoxybenzylidene)benzohydrazide

Cat. No.: B11990982
CAS No.: 302909-97-3
M. Wt: 469.2 g/mol
InChI Key: CCVNQJYYRKYMOH-SSDVNMTOSA-N
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Description

2-Amino-3,5-dibromo-N’-(4-butoxybenzylidene)benzohydrazide is a chemical compound with the molecular formula C18H19Br2N3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,5-dibromo-N’-(4-butoxybenzylidene)benzohydrazide typically involves the condensation reaction between 2-amino-3,5-dibromobenzohydrazide and 4-butoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may include steps for purification and crystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,5-dibromo-N’-(4-butoxybenzylidene)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Scientific Research Applications

2-Amino-3,5-dibromo-N’-(4-butoxybenzylidene)benzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-3,5-dibromo-N’-(4-butoxybenzylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3,5-dibromo-N’-(4-butoxybenzylidene)benzohydrazide is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and biological activity. This makes it distinct from other similar compounds and potentially more suitable for specific applications .

Properties

CAS No.

302909-97-3

Molecular Formula

C18H19Br2N3O2

Molecular Weight

469.2 g/mol

IUPAC Name

2-amino-3,5-dibromo-N-[(E)-(4-butoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C18H19Br2N3O2/c1-2-3-8-25-14-6-4-12(5-7-14)11-22-23-18(24)15-9-13(19)10-16(20)17(15)21/h4-7,9-11H,2-3,8,21H2,1H3,(H,23,24)/b22-11+

InChI Key

CCVNQJYYRKYMOH-SSDVNMTOSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C(=CC(=C2)Br)Br)N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)C2=C(C(=CC(=C2)Br)Br)N

Origin of Product

United States

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